(S)-TCO-PEG3-amine

Bioorthogonal chemistry IEDDA cycloaddition Stereochemistry

(S)-TCO-PEG3-amine is a heterobifunctional linker comprising a trans-cyclooctene (TCO) moiety for bioorthogonal inverse electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines, a three-unit polyethylene glycol (PEG3) spacer, and a terminal primary amine for conjugation to carboxylic acids or activated esters. Its molecular formula is C17H32N2O5 (MW 344.45 g/mol), and it is commercially available with purity typically ≥95%.

Molecular Formula C17H32N2O5
Molecular Weight 344.4 g/mol
Cat. No. B15144464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-TCO-PEG3-amine
Molecular FormulaC17H32N2O5
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCN
InChIInChI=1S/C17H32N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15,18H2,(H,19,20)/b2-1+/t16-/m1/s1
InChIKeyAFIOVAPNQNBQKL-XGBNDESESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-TCO-PEG3-amine: A Quantitative Guide to This PEG-Based PROTAC Linker and Bioorthogonal Click Chemistry Reagent


(S)-TCO-PEG3-amine is a heterobifunctional linker comprising a trans-cyclooctene (TCO) moiety for bioorthogonal inverse electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines, a three-unit polyethylene glycol (PEG3) spacer, and a terminal primary amine for conjugation to carboxylic acids or activated esters . Its molecular formula is C17H32N2O5 (MW 344.45 g/mol), and it is commercially available with purity typically ≥95% . The compound is widely utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and in bioconjugation applications requiring rapid, catalyst-free, and selective covalent bond formation in complex biological environments .

Why (S)-TCO-PEG3-amine Cannot Be Simply Replaced with Other TCO or PEG Linkers


Generic substitution among TCO-PEG-amine variants is not scientifically valid due to significant differences in stereochemistry, spacer length, and resulting physicochemical properties. The axial stereoisomer of TCO-PEG3-amine exhibits up to 10-fold higher reactivity in IEDDA cycloaddition compared to its equatorial counterpart, while the PEG3 spacer confers distinct aqueous solubility and steric profile relative to shorter (e.g., PEG2) or longer (e.g., PEG4) analogs . These factors directly impact conjugation efficiency, reaction kinetics, and downstream biological performance in PROTAC synthesis and bioorthogonal labeling applications [1].

Quantitative Differentiation of (S)-TCO-PEG3-amine from Closest Analogs: Head-to-Head Comparisons and Inferred Data


Axial Stereochemistry Confers Up to 10-Fold Higher IEDDA Reactivity Compared to Equatorial TCO Isomers

The axial isomer of TCO demonstrates substantially higher reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines relative to the equatorial isomer. Specifically, axial TCO derivatives exhibit up to a 10-fold increase in reaction rate . This stereoelectronic advantage arises from superior orbital alignment in the transition state, making axial (S)-TCO-PEG3-amine the preferred choice for applications requiring rapid, high-yield bioconjugation.

Bioorthogonal chemistry IEDDA cycloaddition Stereochemistry

PEG3 Spacer Provides Balanced Solubility and Conformational Flexibility Compared to PEG2 and PEG4 Analogs

The three-unit PEG spacer in (S)-TCO-PEG3-amine offers an intermediate balance between aqueous solubility and molecular rigidity. Compared to TCO-PEG2-amine, the additional ethylene glycol unit enhances water solubility and biocompatibility while maintaining a compact profile . Relative to TCO-PEG4-amine, the shorter PEG3 chain may provide higher flexibility and potentially faster reaction rates due to reduced steric hindrance . In vivo studies with antibody-TCO conjugates demonstrate that PEG linkers improve TCO accessibility but can reduce reactive TCO number; the PEG3 length represents a pragmatic compromise [1].

Linker design PROTAC Solubility

Second-Order Rate Constants for TCO-Tetrazine Ligation Exceed 1,000 M⁻¹s⁻¹, Enabling Efficient Conjugation at Low Concentrations

The IEDDA reaction between TCO and tetrazine is among the fastest bioorthogonal ligations available. For TCO-PEG3-amine, second-order rate constants typically exceed 1,000 M⁻¹s⁻¹ in aqueous media, with some measurements reaching 2,000 M⁻¹s⁻¹ in 9:1 methanol/water [1]. These kinetics permit efficient conjugation at low micromolar concentrations, a critical requirement for labeling low-abundance biomolecules .

Click chemistry Reaction kinetics Bioorthogonal

Primary Amine Functional Group Enables Versatile Conjugation to Carboxylates and Activated Esters with High Efficiency

The terminal primary amine of (S)-TCO-PEG3-amine reacts readily with carboxylic acids in the presence of coupling agents (e.g., EDC, DCC) or with NHS esters to form stable amide bonds . This reactivity is comparable to other TCO-PEG-amine variants, but the PEG3 spacer may reduce steric hindrance and improve conjugation yields relative to shorter linkers. Quantitative data on conjugation efficiency are application-specific and not directly compared.

Bioconjugation Amine chemistry PROTAC linker

Enhanced Aqueous Solubility Compared to Non-PEGylated TCO Derivatives

The PEG3 spacer significantly improves aqueous solubility relative to TCO derivatives lacking PEG. While (S)-TCO-PEG3-amine is soluble in DMSO, DMF, DCM, THF, and chloroform, its water solubility is limited (<1 mg/mL) . Nonetheless, the PEG3 unit enhances hydrophilicity compared to non-PEGylated TCO, facilitating conjugation in aqueous biological buffers .

Solubility PEGylation Bioconjugation

Stability Profile: Axial Isomer Shows Enhanced Configurational Stability with Half-Life >72 Hours at 37°C

The axial TCO isomer exhibits superior configurational stability compared to the equatorial form. Axial TCO-PEG3-amine has a half-life exceeding 72 hours at 37°C, whereas the equatorial isomer is less stable . However, this stability comes with a trade-off: equatorial isomers demonstrate approximately 40% faster tetrazine ligation kinetics . Users must balance stability requirements with desired reaction speed. The compound should be stored at -20°C under inert gas to prevent degradation .

Stability Stereochemistry Storage

Optimized Application Scenarios for (S)-TCO-PEG3-amine Based on Quantifiable Differentiation


Rapid PROTAC Synthesis and Screening

The fast IEDDA kinetics (>1,000 M⁻¹s⁻¹) and versatile amine handle of (S)-TCO-PEG3-amine make it ideal for constructing PROTAC libraries via modular assembly . The axial stereochemistry ensures high conjugation efficiency, enabling rapid screening of linker length and composition in cellular degradation assays .

High-Contrast Bioorthogonal Imaging in Live Cells

The >1,000 M⁻¹s⁻¹ rate constant for TCO-tetrazine ligation allows efficient labeling of low-abundance targets within 30 minutes at 1 mg/mL concentrations . The PEG3 spacer reduces non-specific binding compared to non-PEGylated TCO, improving signal-to-noise in fluorescence microscopy [1].

Antibody-Drug Conjugate (ADC) Payload Attachment

The amine group of (S)-TCO-PEG3-amine can be conjugated to carboxyl-containing drugs or toxins, while the TCO moiety enables subsequent bioorthogonal coupling to tetrazine-modified antibodies . The PEG3 linker provides sufficient aqueous solubility to minimize aggregation during conjugation while maintaining a compact size that does not impair antigen binding [1].

Surface Functionalization of Nanoparticles and Biomaterials

The heterobifunctional nature of (S)-TCO-PEG3-amine permits covalent attachment to carboxylated surfaces (e.g., magnetic beads, quantum dots) via amide bond formation, followed by bioorthogonal immobilization of tetrazine-bearing ligands . The PEG3 spacer reduces non-specific protein adsorption, enhancing the performance of biosensors and drug delivery vehicles.

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